![molecular formula C17H17N3O2 B3009807 ethyl 3,5-dimethyl-1-(8-quinolinyl)-1H-pyrazole-4-carboxylate CAS No. 477762-39-3](/img/structure/B3009807.png)
ethyl 3,5-dimethyl-1-(8-quinolinyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-1-(8-quinolinyl)-1H-pyrazole-4-carboxylate, also known as DMQX, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to block certain types of glutamate receptors. Glutamate is the most abundant neurotransmitter in the human brain and is involved in a wide range of physiological processes, including learning and memory, as well as the development of certain neurological disorders.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Background:: Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of compounds. Its unique structure combines a pyrazole ring with a quinoline moiety, making it an attractive scaffold for drug design.
Applications::- Anticancer Agents : Researchers have explored derivatives of this compound as potential anticancer agents. The quinoline group enhances cytotoxicity, while the pyrazole ring contributes to stability and bioavailability. These derivatives may inhibit tumor growth by targeting specific cellular pathways .
- Anti-inflammatory Drugs : The compound’s anti-inflammatory properties have drawn interest. Modifications to its structure could lead to novel anti-inflammatory agents that act through various mechanisms, such as inhibiting pro-inflammatory enzymes or cytokines .
Mechanism of Action
- The primary target of this compound is believed to be a specific protein or enzyme within the biological system. Unfortunately, precise information about the exact target remains elusive in the available literature .
- Potential interactions include inhibition of enzymatic activity, alteration of receptor conformation, or interference with signal transduction pathways .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-quinolin-8-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-20(12(15)3)14-9-5-7-13-8-6-10-18-16(13)14/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXGHDMAIHLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate |
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